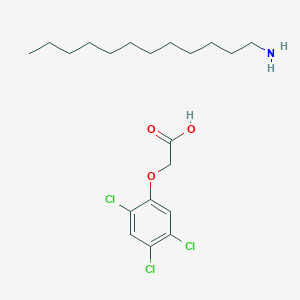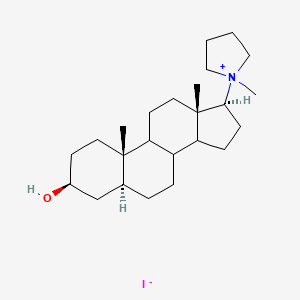
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the androstane steroid structure It is characterized by the presence of a pyrrolidinium group attached to the steroid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative, such as 3beta-Hydroxy-5alpha-androstan-17-one.
Functional Group Modification: The hydroxyl group at the 3-position is protected, and the ketone at the 17-position is reduced to a hydroxyl group.
Pyrrolidinium Group Introduction: The protected androstane derivative is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidinium group.
Deprotection and Iodination: The protecting groups are removed, and the final compound is iodinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolidinium group or the steroid backbone.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the iodide ion can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The pyrrolidinium group may interact with cellular receptors or enzymes, modulating their activity. The steroid backbone can influence cellular signaling pathways, potentially affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3beta-Hydroxy-5alpha-androstan-17-one: A precursor in the synthesis of the target compound.
17-Alpha-allyl-17-beta-hydroxy-5-alpha-androstan-3-beta-yl acetate: Another steroid derivative with similar structural features.
5-Alpha-androstane-3-beta,17-beta-diol: A related compound with hydroxyl groups at the 3 and 17 positions.
Uniqueness
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is unique due to the presence of the pyrrolidinium group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
10085-59-3 |
|---|---|
Fórmula molecular |
C24H42INO |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
(3S,5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;iodide |
InChI |
InChI=1S/C24H42NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17-22,26H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,18-,19?,20?,21?,22-,23-,24-;/m0./s1 |
Clave InChI |
ZYKRWXMEJLINKZ-YGFOHXMGSA-M |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C)O.[I-] |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


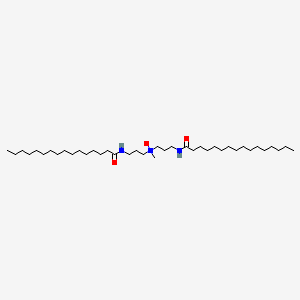

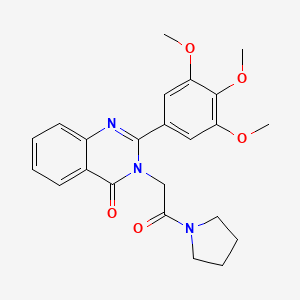
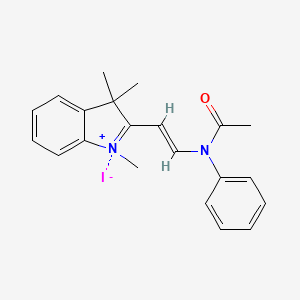

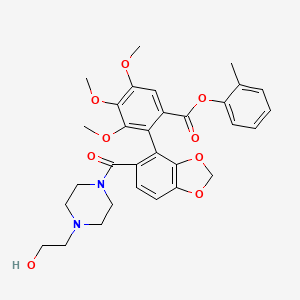
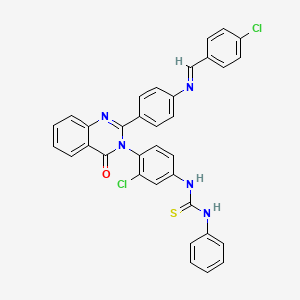
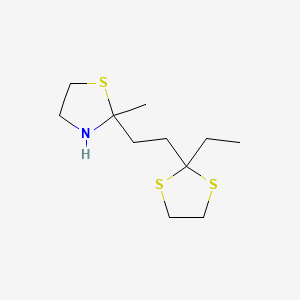

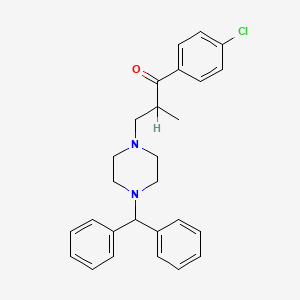
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
